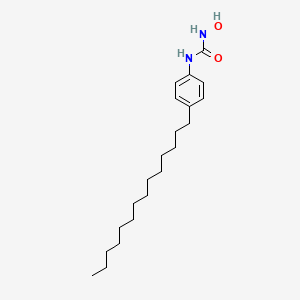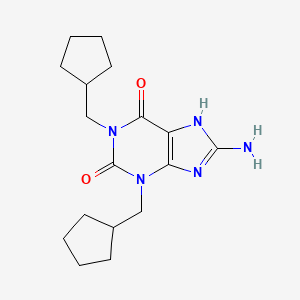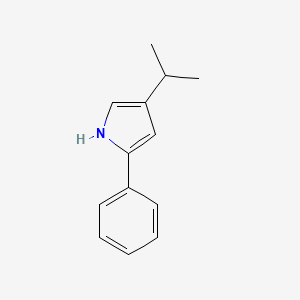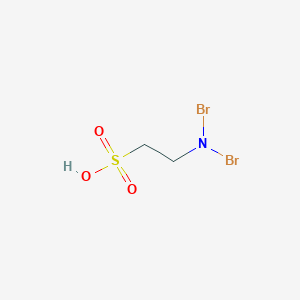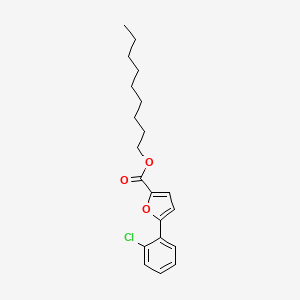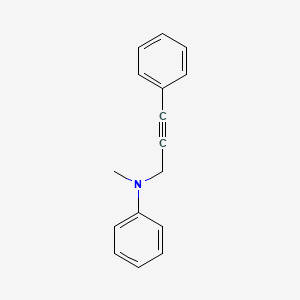
Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)-: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzenamine core with a methyl group and a 3-phenyl-2-propynyl substituent attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions:
Alkylation of Benzenamine: One common method for synthesizing Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- involves the alkylation of benzenamine with 3-phenyl-2-propynyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another approach involves the reductive amination of 3-phenyl-2-propynal with N-methylbenzenamine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions:
Oxidation: Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the propynyl group can be replaced by other functional groups. Reagents like sodium azide or halogens are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, halogens (chlorine, bromine).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagent used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study enzyme mechanisms and interactions.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Manufacturing: It is used as a precursor in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- exerts its effects depends on its interaction with molecular targets. For instance, in catalytic applications, it may act as a ligand coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
- Benzenamine, N-methyl-N-phenyl-
- Benzenamine, N,N,3-trimethyl-
- Benzenamine, N-ethyl-N-methyl-
Comparison:
- Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- is unique due to the presence of the 3-phenyl-2-propynyl group, which imparts distinct chemical properties and reactivity compared to other benzenamine derivatives.
- Benzenamine, N-methyl-N-phenyl- lacks the propynyl group, making it less reactive in certain substitution reactions.
- Benzenamine, N,N,3-trimethyl- has a different substitution pattern, affecting its steric and electronic properties.
- Benzenamine, N-ethyl-N-methyl- has an ethyl group instead of the propynyl group, leading to differences in its chemical behavior and applications.
属性
CAS 编号 |
168074-12-2 |
|---|---|
分子式 |
C16H15N |
分子量 |
221.30 g/mol |
IUPAC 名称 |
N-methyl-N-(3-phenylprop-2-ynyl)aniline |
InChI |
InChI=1S/C16H15N/c1-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2-7,9-10,12-13H,14H2,1H3 |
InChI 键 |
DCZUGPCXGKRVBQ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC#CC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)

![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
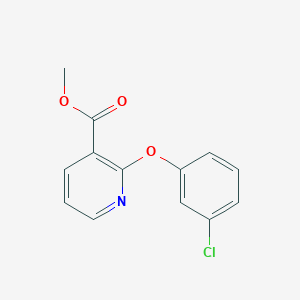
![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
